3-Chlorobenzophenone

Electrochemistry Radical anion stability Preparative electrosynthesis

Why 3-Chlorobenzophenone over other isomers? The meta-chloro position delivers radical anion cleavage rates 400–25,400× slower than 2-/4-chloro analogs, enabling ~90% electrosynthetic carboxylation yields versus 58–68% for alternatives. For KSP inhibitor synthesis and Cloperastine ANDA programs, regiospecificity is non-negotiable—the 3-chloro isomer alone provides the correct substitution pattern for pharmacologically active 2,3′-disubstituted benzophenone derivatives. ≥98% GC purity with defined melting range (82–87°C) and IR identity confirmation supports method validation and regulatory filings without additional purification.

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
CAS No. 1016-78-0
Cat. No. B110928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzophenone
CAS1016-78-0
Synonyms(3-Chlorophenyl)phenylmethanone;  (3-Chlorophenyl)(phenyl)methanone;  3-Chlorobenzophenone;  3-Chlorophenyl Phenyl Ketone;  NSC 5456; _x000B_m-Chlorobenzophenone; 
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
InChIKeyCPLWKNRPZVNELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzophenone (CAS 1016-78-0) for Synthesis: Technical Specification and Baseline Profile


3-Chlorobenzophenone (CAS 1016-78-0) is a meta-chloro-substituted diaryl ketone with molecular formula C₁₃H₉ClO and molecular weight 216.66 g/mol, appearing as a white to off-white crystalline powder with a melting point of 82–87°C and boiling point of 332°C at atmospheric pressure . As a member of the monochlorobenzophenone class, this compound serves as a versatile building block in the synthesis of pharmaceuticals including antitumor kinesin spindle protein (KSP) inhibitors and anticonvulsant candidates, as well as in agrochemical intermediate production . The meta-chloro positioning confers distinct steric and electronic properties that differentiate it from its ortho- and para-substituted isomers, influencing both its chemical reactivity and its utility in specific synthetic pathways [1].

Why 3-Chlorobenzophenone Cannot Be Replaced by Other Chlorobenzophenone Isomers in Regulated Synthetic Workflows


Monochlorobenzophenones exhibit substitution-position-dependent reactivity profiles that preclude indiscriminate interchange in synthetic, analytical, and pharmacological applications. The ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers display quantitatively distinct behavior in radical anion stability, triplet-state hydrogen abstraction kinetics, and thermochemical parameters [1]. Specifically, the 3-chloro derivative demonstrates radical anion cleavage rate constants two to four orders of magnitude lower than its 2-chloro and 4-chloro counterparts, while 2-chlorobenzophenone exhibits severely attenuated hydrogen abstraction capability relative to the 3-chloro isomer [2]. Furthermore, the standard molar enthalpies of formation differ systematically across isomers, with 3-chlorobenzophenone exhibiting an intermediate energetic profile that impacts reaction thermodynamics in multi-step synthetic sequences [3]. These quantifiable divergences render positional isomer selection a critical determinant of synthetic yield, product purity, and regulatory compliance—not a matter of vendor convenience.

3-Chlorobenzophenone (CAS 1016-78-0): Quantified Differentiation from Positional Isomers and Benzophenone Analogs


Radical Anion Stability: 3-Chloro Derivative Exhibits 400- to 25,400-Fold Slower Cleavage Kinetics than 2-Chloro and 4-Chloro Isomers

In aprotic dimethylformamide (DMF), the radical anion derived from 3-chlorobenzophenone exhibits a carbon–halogen bond cleavage rate constant (kc) of ≤0.01 s⁻¹, demonstrating exceptional stability. By direct comparison, the 4-chlorobenzophenone radical anion undergoes cleavage at rates between 4 and 254 s⁻¹, while the 2-chlorobenzophenone radical anion shows similarly accelerated fragmentation [1]. This translates to a minimum 400-fold and maximum 25,400-fold differential in radical anion persistence, fundamentally altering the accessible reaction manifolds under reductive electrochemical or single-electron transfer conditions [2].

Electrochemistry Radical anion stability Preparative electrosynthesis

Triplet-State Hydrogen Abstraction: 3-Chloro and 4-Chloro Isomers Retain Native Benzophenone Reactivity; 2-Chloro Isomer Shows Attenuated Activity

Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy reveals that 3-chlorobenzophenone (3-Cl-BP) and 4-chlorobenzophenone (4-Cl-BP) triplets exhibit hydrogen abstraction ability comparable to the parent unsubstituted benzophenone triplet. In contrast, the 2-chlorobenzophenone (2-Cl-BP) triplet displays significantly reduced hydrogen abstraction capacity—a finding that contradicts expectations based on chlorine's electron-withdrawing inductive effect [1]. In 2-propanol, 3-Cl-DPK (diphenylketyl) radical formation proceeds efficiently, whereas 2-Cl-DPK radical formation occurs with lower yield and markedly slower kinetics under identical experimental conditions [2]. In acetonitrile/water (MeCN:H₂O, 1:1) mixed solvent, 3-Cl-DPK radical formation is still observed, albeit with slower formation rates relative to pure 2-propanol, confirming that the meta-chloro substitution does not impair the fundamental photoreduction pathway .

Photochemistry Time-resolved spectroscopy Triplet reactivity

Thermochemical Energetics: Positional Isomers Exhibit Distinct Standard Molar Enthalpies of Formation

Rotating bomb combustion calorimetry at T = 298.15 K yielded standard (p° = 0.1 MPa) molar enthalpies of formation, ΔfH°m, for crystalline 2-, 3-, and 4-chlorobenzophenone and 4,4′-dichlorobenzophenone. The values are quantitatively distinct, with 3-chlorobenzophenone occupying an intermediate energetic position among the monochlorinated isomers [1]. Gas-phase standard molar enthalpies of formation, ΔfH°m(g), were further derived by combining combustion data with sublimation enthalpies measured via Knudsen effusion (for 3-chloro and 4-chloro derivatives) and Calvet microcalorimetry (for the 2-chloro derivative), enabling direct comparison of intrinsic molecular energetics independent of crystal packing effects [2].

Thermochemistry Combustion calorimetry Process thermodynamics

Commercial Purity and Analytical Specification: ≥98.0% (GC) with Defined Melting Range Enabling Regulatory-Compliant Sourcing

Commercially available 3-chlorobenzophenone for synthesis is supplied with a minimum purity specification of ≥98.0% as determined by gas chromatography (GC, area%), a melting point range of 82–84°C (Sigma-Aldrich) or 83.0–87.0°C (TCI), and identity confirmation by infrared spectroscopy (IR) . This specification exceeds the baseline purity thresholds typically required for pharmaceutical intermediate qualification and analytical method development applications. The compound is also utilized in the commercial production of Cloperastine and for Abbreviated New Drug Application (ANDA) quality control applications, indicating established regulatory acceptance of this purity grade [1].

Analytical chemistry Quality control Procurement specification

Procurement-Relevant Application Scenarios for 3-Chlorobenzophenone (CAS 1016-78-0) Based on Quantified Differentiation


Preparative Electrochemical Carboxylation for α-Hydroxyacid Synthesis

In preparative electrosynthesis requiring carboxylation of benzophenone derivatives, 3-chlorobenzophenone is the preferred substrate among monochlorinated isomers. The radical anion derived from the 3-chloro derivative exhibits cleavage kinetics (kc ≤0.01 s⁻¹) that are 400- to 25,400-fold slower than those of 4-chloro and 2-chloro analogs, enabling efficient CO₂ trapping before destructive dehalogenation can occur [1]. This stability translates directly to yield: controlled-potential electrolysis in N-methyl-2-pyrrolidinone (NMP) under 1 atm CO₂ affords the corresponding α-hydroxyacid in approximately 90% yield, compared to only 58% and 68% yields for 2-chloro and 2,4′-dichloro derivatives, respectively [2]. Procurement of the 3-chloro isomer is therefore essential for maximizing product recovery and minimizing waste in electrosynthetic workflows.

Photoinitiated Reactions and Photoredox Catalysis Requiring Predictable Benzophenone Photochemistry

3-Chlorobenzophenone maintains hydrogen abstraction ability comparable to the extensively characterized parent benzophenone triplet, as confirmed by nanosecond time-resolved resonance Raman spectroscopy [1]. In contrast, 2-chlorobenzophenone exhibits significantly attenuated triplet reactivity and slower diphenylketyl radical formation kinetics, introducing unpredictable photochemical behavior that can compromise reaction reproducibility and yield [2]. For applications including photoinitiated polymerization, photocrosslinking of polyethylenes, or photoredox catalysis, 3-chlorobenzophenone provides the predictable photochemical profile of benzophenone while offering the synthetic handle of a chloro substituent for subsequent derivatization .

Pharmaceutical Intermediate for KSP Inhibitors and Anticonvulsant Development

3-Chlorobenzophenone serves as a key reagent in the preparation of antitumor kinesin spindle protein (KSP) inhibitors and has been extensively investigated as a scaffold for anticonvulsant derivatives [1]. The meta-chloro positioning is critical for these applications, as it establishes the correct substitution pattern for subsequent synthetic elaboration to pharmacologically active 2,3′-disubstituted benzophenone derivatives [2]. Substitution with the ortho (2-chloro) or para (4-chloro) isomer would yield regioisomeric products with potentially altered—and likely diminished or unpredictable—biological activity. This regiospecificity mandates procurement of the precisely specified 3-chloro isomer for medicinal chemistry programs targeting these therapeutic areas .

Analytical Method Development and ANDA Quality Control

3-Chlorobenzophenone with ≥98.0% purity (GC) is qualified for analytical method development, method validation, and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of Cloperastine [1]. The defined analytical specifications—including GC purity, narrow melting range (82–84°C), and IR identity confirmation—provide the traceability and lot-to-lot consistency required for regulatory submissions [2]. For analytical laboratories supporting pharmaceutical manufacturing, sourcing this established purity grade eliminates the need for additional purification steps and ensures compliance with pharmacopeial and ICH method validation guidelines .

Technical Documentation Hub

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